4-amino-2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
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Overview
Description
4-amino-2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core substituted with an amino group, an ethylphenoxy group, and an ethylsulfanyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as β-ketoesters and guanidine derivatives under acidic or basic conditions.
Introduction of the Ethylphenoxy Group: This step involves the nucleophilic substitution of a halogenated pyrimidinone with 4-ethylphenol in the presence of a base such as potassium carbonate.
Attachment of the Ethylsulfanyl Group: The final step includes the reaction of the intermediate with an ethylthiol derivative under suitable conditions, such as using a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Amides, sulfonamides.
Scientific Research Applications
4-amino-2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-amino-2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-ethylphenol: Shares the ethylphenol moiety but lacks the pyrimidinone core.
4-amino-2-methoxyphenol: Similar in having an amino group but differs in the presence of a methoxy group instead of the ethylsulfanyl group.
Uniqueness
4-amino-2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-amino-2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-10-3-5-11(6-4-10)19-7-8-20-14-16-12(15)9-13(18)17-14/h3-6,9H,2,7-8H2,1H3,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYQDVLZUKEJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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